molecular formula C8H12N2O2 B1443446 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one CAS No. 1249057-53-1

3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one

Cat. No. B1443446
M. Wt: 168.19 g/mol
InChI Key: YXYHIBLKUIMAOT-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one, commonly referred to as AMEP, is a versatile and important chemical compound that has been used in a wide variety of scientific applications. AMEP is a heterocyclic compound, meaning it is composed of atoms of at least two different elements, and is composed of a pyridine ring with an amino group and a methyl ether group attached to it. It is a colorless, odorless, and relatively stable compound that can be used in a variety of scientific experiments and applications.

Scientific Research Applications

Heterocyclic Chemistry and Ligand Development

Heterocyclic compounds, which include structures similar to "3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one", play a crucial role in the field of coordination chemistry. The review by Boča, Jameson, and Linert (2011) focuses on the chemistry and properties of compounds containing pyridine and benzimidazole or benzothiazole units, highlighting their applications in creating complex compounds with significant spectroscopic, structural, magnetic, and electrochemical properties Boča, Jameson, & Linert, 2011. These findings suggest potential research applications for "3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one" in developing new ligands and coordination complexes with unique properties.

Corrosion Inhibition

Quinoline derivatives, which share a structural resemblance with "3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one", have been widely used as anticorrosive materials. The review by Verma, Quraishi, and Ebenso (2020) elaborates on how quinoline derivatives, particularly those with polar substituents like methoxy or amino groups, effectively form stable chelating complexes with metal surfaces, thereby inhibiting corrosion Verma, Quraishi, & Ebenso, 2020. This suggests that "3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one" could be explored for its potential applications in corrosion inhibition, especially in metal protection.

Bioactive Compound Synthesis

The structural flexibility and reactivity of heterocyclic compounds like "3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one" make them ideal candidates for the synthesis of bioactive molecules. For instance, Parmar, Vala, and Patel (2023) discuss the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, demonstrating the pivotal role of such heterocyclic structures in medicinal chemistry Parmar, Vala, & Patel, 2023. This highlights the potential of "3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one" in the development of novel therapeutic agents.

Catalysis and Organic Synthesis

The versatility of heterocyclic compounds extends to catalysis and organic synthesis. For example, the review by Pelkey, Pelkey, and Greger (2015) on the synthesis of 3-pyrrolin-2-ones from heterocyclic precursors underscores the importance of such structures in creating valuable synthetic intermediates Pelkey, Pelkey, & Greger, 2015. "3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one" could similarly be utilized in the synthesis of complex organic molecules, leveraging its heterocyclic nature.

properties

IUPAC Name

3-amino-1-(2-methoxyethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-12-6-5-10-4-2-3-7(9)8(10)11/h2-4H,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYHIBLKUIMAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC=C(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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